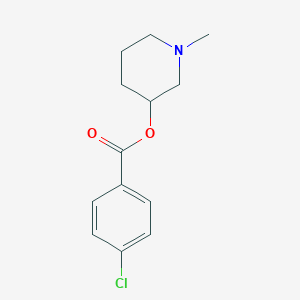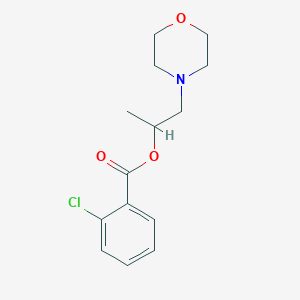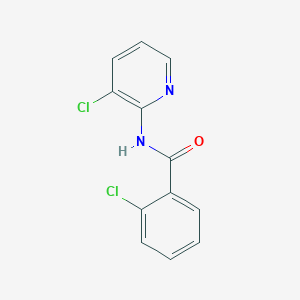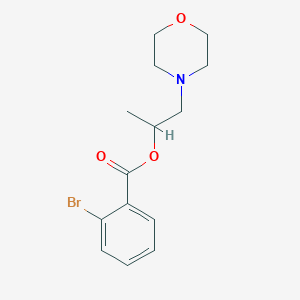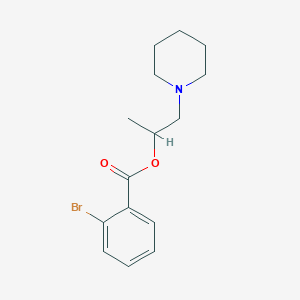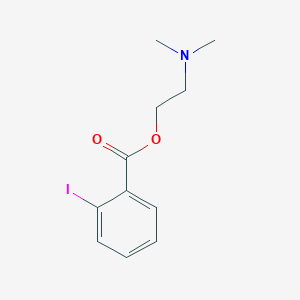
2-(4-Morpholinyl)ethyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Morpholinyl)ethyl 3-phenylacrylate, also known as MPEP, is a chemical compound that has been used in scientific research for its potential therapeutic effects. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability.
作用機序
2-(4-Morpholinyl)ethyl 3-phenylacrylate selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, this compound reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic plasticity, which may have therapeutic implications for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the motor symptoms of Parkinson's disease in animal models by modulating the activity of the basal ganglia circuitry. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively.
実験室実験の利点と制限
2-(4-Morpholinyl)ethyl 3-phenylacrylate has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its water-solubility, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 2-(4-Morpholinyl)ethyl 3-phenylacrylate and mGluR5. One direction is to develop more selective and potent mGluR5 antagonists for therapeutic use. Another direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders and to identify potential biomarkers for diagnosis and treatment. Finally, the development of imaging tools for mGluR5 could facilitate the study of its distribution and function in the brain, which may have implications for personalized medicine.
合成法
The synthesis of 2-(4-Morpholinyl)ethyl 3-phenylacrylate involves the reaction of 3-phenylacrylic acid with 2-(4-morpholinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学的研究の応用
2-(4-Morpholinyl)ethyl 3-phenylacrylate has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. This compound has been shown to modulate glutamatergic neurotransmission, which is involved in many physiological and pathological processes in the brain. This compound has also been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H19NO3/c17-15(7-6-14-4-2-1-3-5-14)19-13-10-16-8-11-18-12-9-16/h1-7H,8-13H2/b7-6+ |
InChIキー |
HSQZNMPPVBQMNP-VOTSOKGWSA-N |
異性体SMILES |
C1COCCN1CCOC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
正規SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


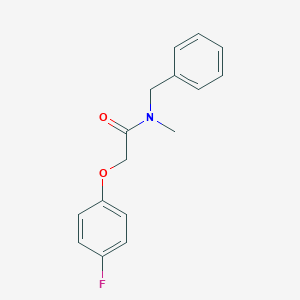
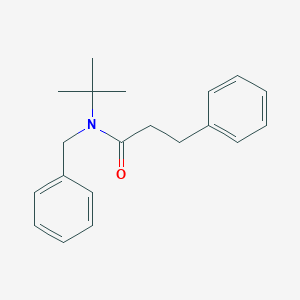
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

